6-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with anthracene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of anthracene-9-carbaldehyde with hydrazine derivatives and triazine precursors. One common method includes the condensation of anthracene-9-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate, followed by cyclization with diphenyltriazine under acidic or basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to hydrazine derivatives.
Substitution: The phenyl groups on the triazine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
6-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the triazine core can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(anthracen-9-yl)-1,3,5-triazine: Another triazine derivative with multiple anthracene groups, known for its unique photophysical properties.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: A compound with a similar anthracene moiety, used in electroluminescent devices.
Uniqueness
6-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of anthracene and triazine functionalities, which confer both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C30H23N7 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-N-[(E)-anthracen-9-ylmethylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C30H23N7/c1-3-13-23(14-4-1)32-28-34-29(33-24-15-5-2-6-16-24)36-30(35-28)37-31-20-27-25-17-9-7-11-21(25)19-22-12-8-10-18-26(22)27/h1-20H,(H3,32,33,34,35,36,37)/b31-20+ |
InChI Key |
PUFYTIUTPROIIZ-AJBULDERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)NC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)NC6=CC=CC=C6 |
Origin of Product |
United States |
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